3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea
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Overview
Description
3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and tetrahydropyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea typically involves multiple steps:
Formation of the Methoxyphenyl Tetrahydropyran Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst to form the intermediate.
Urea Formation: The intermediate is then reacted with an isocyanate derivative under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Using optimized reaction conditions to maximize yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- **1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)amine
- **1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate
Uniqueness
3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-23-17-4-2-15(3-5-17)19(8-12-25-13-9-19)14-20-18(22)21-16-6-10-24-11-7-16/h2-5,16H,6-14H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYOYUSAIDHFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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